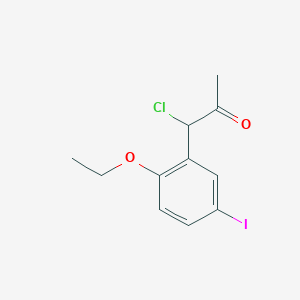

1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one

Description

1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one is a halogenated aromatic ketone characterized by a 2-ethoxy-5-iodophenyl substituent attached to a propan-2-one backbone with a chlorine atom at the α-position. This compound’s structure combines electron-withdrawing (iodo, chloro) and electron-donating (ethoxy) groups, which influence its reactivity and physical properties. Such compounds are typically intermediates in heterocyclic synthesis, such as pyrazoles or thiophene derivatives, due to their electrophilic ketone and halogen functionalities .

Properties

Molecular Formula |

C11H12ClIO2 |

|---|---|

Molecular Weight |

338.57 g/mol |

IUPAC Name |

1-chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one |

InChI |

InChI=1S/C11H12ClIO2/c1-3-15-10-5-4-8(13)6-9(10)11(12)7(2)14/h4-6,11H,3H2,1-2H3 |

InChI Key |

YUPCVCAJQBXBPV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)I)C(C(=O)C)Cl |

Origin of Product |

United States |

Biological Activity

1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one is a halogenated organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, particularly focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group, an ethoxy substituent, and an iodophenyl moiety, which contribute to its unique reactivity and biological properties. The structural formula can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing significant interactions with biological targets.

Anticancer Activity

Research indicates that compounds with similar structures have demonstrated anticancer properties. For instance, derivatives of halogenated phenyl ketones have shown selective cytotoxicity against cancer cell lines, including human melanoma and colon adenocarcinoma. In a study involving various analogs, it was found that the presence of an ethoxy group significantly enhanced the activity against these cancer types .

Enzyme Inhibition

The compound has been tested for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurodegenerative diseases, including Alzheimer's disease. Compounds structurally related to this compound have exhibited promising inhibitory activities, with IC50 values indicating effective inhibition .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of compounds. The following table summarizes key findings related to structural modifications and their effects on activity.

The presence of halogen atoms (like iodine) often enhances binding affinity to target proteins due to increased lipophilicity and electronic effects.

Case Studies

Several case studies highlight the biological significance of similar compounds:

- Inhibition of Zika Virus Protease : A series of halogenated compounds were evaluated for their inhibitory effects against Zika virus protease (ZVpro), with some derivatives showing IC50 values in the low micromolar range, indicating potential antiviral applications .

- Anticancer Efficacy : A study on various substituted phenyl ketones revealed that compounds with an ethoxy group exhibited significantly higher cytotoxicity against cancer cell lines compared to their unsubstituted counterparts .

- Neuroprotective Effects : Investigations into the neuroprotective properties of halogenated compounds suggest that they may play a role in mitigating neurodegeneration through enzyme inhibition pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in substituents on the aryl ring or the ketone backbone. Key examples include:

Key Observations :

- Electronic Effects : The ethoxy group in the target compound may moderate the electron-withdrawing effects of iodine and chlorine, altering reactivity compared to purely electron-deficient analogs (e.g., trifluoromethyl derivatives) .

- Spectral Properties : Analogous compounds exhibit strong IR absorption for C=O (~1647–1650 cm⁻¹) and C=C (~1590 cm⁻¹) groups , suggesting similar spectral features for the target compound.

- Crystallography : Hydrazinylidene analogs (e.g., ) exhibit planar geometries and intermolecular hydrogen bonding (N–H⋯O), which may influence the target compound’s solid-state packing if similar functional groups are present.

Physical Properties and Stability

- Melting Points/Solubility : Iodo-substituted analogs (e.g., ) are expected to have higher molecular weights and melting points compared to methoxy or thiophene derivatives. The ethoxy group may enhance solubility in polar solvents relative to halogen-only analogs.

- Thermal Stability : Electron-withdrawing groups (Cl, I) typically reduce thermal stability compared to electron-donating substituents (e.g., methoxy) .

Preparation Methods

Iodination of the Aromatic Ring

Optimization of Reaction Conditions

Temperature and Solvent Effects

Optimal temperatures and solvents vary by reaction step:

Polar aprotic solvents like tetrahydrofuran improve Grignard reagent solubility, while dichloromethane minimizes side reactions during acylation.

Catalysts and Reagents

- Enzymatic iodination: Laccase from Trametes versicolor (0.5 U/mL) with H₂O₂ as an oxidant.

- Friedel-Crafts: Anhydrous AlCl₃ (1.2 equivalents).

- Chlorination: SOCl₂ (3 equivalents) with pyridine as a HCl scavenger.

Industrial-Scale Production Techniques

Continuous-Flow Reactors

A patent detailed a tubular reactor system for scaling the Grignard reaction:

- Reactor dimensions: 0.5 m diameter, 10 m length.

- Flow rates: 15 kg/h of 2-ethoxy-5-iodophenylacetic acid, 30 L/h of isopropylmagnesium chloride.

- Temperature control: Jacketed cooling at 10°C.

This system achieved 89% conversion with a throughput of 1.2 tons/day, reducing waste compared to batch processes.

Purification Protocols

- Flash chromatography: Silica gel with petroleum ether/CH₂Cl₂/EtOAc (15:7.5:2.5) removes unreacted phenolic starting material.

- Crystallization: Recrystallization from petroleum ether/isopropanol (6:1) yields 98% pure product.

Comparative Analysis of Synthetic Methods

Enzymatic methods excel in sustainability but face scalability hurdles, whereas Friedel-Crafts acylation balances yield and practicality for bulk production.

Q & A

Q. How can crystallography data resolve discrepancies in proposed reaction mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.